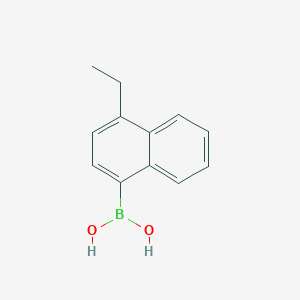
(4-Ethylnaphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylnaphthalen-1-yl)boronic acid typically involves the borylation of 4-ethylnaphthalene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
反応の種類: (4-エチルナフタレン-1-イル)ボロン酸は、次のようなさまざまなタイプの化学反応を起こします。
酸化: ボロン酸は酸化されてボロン酸エステルまたはボレートを形成することができます。
還元: 還元反応は、ボロン酸をボランに変換することができます。
置換: 最も注目すべき反応は、鈴木-宮浦カップリングであり、ボロン酸はパラジウム触媒の存在下でアリールまたはビニルハライドと反応して、新しい炭素-炭素結合を形成します.
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
主要な生成物:
酸化: ボロン酸エステルまたはボレート。
還元: ボラン。
置換: ビアリールまたはビニル-アリール化合物.
科学的研究の応用
(4-エチルナフタレン-1-イル)ボロン酸は、科学研究において幅広い応用範囲を持っています。
作用機序
鈴木-宮浦カップリングにおける(4-エチルナフタレン-1-イル)ボロン酸の作用機序は、いくつかの重要なステップを含みます。
酸化付加: パラジウム触媒は、アリールまたはビニルハライドと反応してパラジウム錯体を形成します。
転移金属化: ボロン酸は、パラジウム錯体にその有機基を転移します。
還元的脱離: パラジウム錯体は、カップリング生成物を放出し、触媒を再生します.
類似化合物:
- フェニルボロン酸
- 4-メチル-1-ナフタレンボロン酸
- 4-ブロモ-1-ナフタレンボロン酸
比較: (4-エチルナフタレン-1-イル)ボロン酸は、ナフタレン環上のエチル置換基のために独特であり、これは化学反応における反応性と選択性に影響を与える可能性があります。 フェニルボロン酸と比較して、より大きな芳香族系を提供し、一部のアプリケーションではπ-π相互作用を強化することができます .
類似化合物との比較
- Phenylboronic acid
- 4-Methyl-1-naphthaleneboronic acid
- 4-Bromo-1-naphthaleneboronic acid
Comparison: (4-Ethylnaphthalen-1-yl)boronic acid is unique due to its ethyl substituent on the naphthalene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers a larger aromatic system, which can enhance π-π interactions in certain applications .
特性
CAS番号 |
372521-81-8 |
|---|---|
分子式 |
C12H13BO2 |
分子量 |
200.04 g/mol |
IUPAC名 |
(4-ethylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C12H13BO2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8,14-15H,2H2,1H3 |
InChIキー |
VHGXDXICOUFMJL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C2=CC=CC=C12)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)
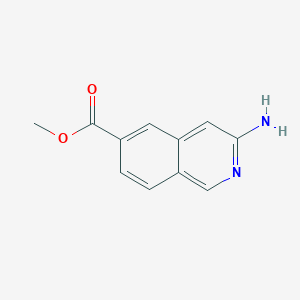

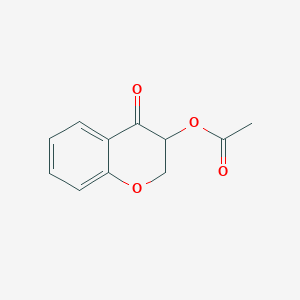
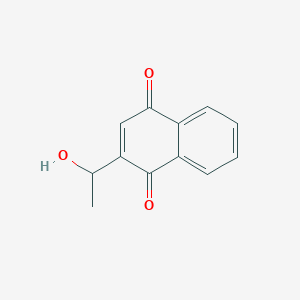

![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)
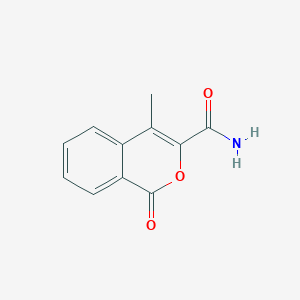



![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)
![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)
